Cas no 273-54-1 (1,3oxazolo5,4-cpyridine)

1,3oxazolo5,4-cpyridine 化学的及び物理的性質
名前と識別子
-
- Oxazolo[5,4-c]pyridine
- 1,3oxazolo5,4-cpyridine
-
- MDL: MFCD13175185
- インチ: 1S/C6H4N2O/c1-2-7-3-6-5(1)8-4-9-6/h1-4H
- InChIKey: XRVDKIQEFCJTBZ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC2N=COC1=2
計算された属性
- せいみつぶんしりょう: 120.032362755g/mol
- どういたいしつりょう: 120.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
1,3oxazolo5,4-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314035-10g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 10g |
$4664.0 | 2023-09-05 | ||
Enamine | EN300-314035-5g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 5g |
$3709.0 | 2023-09-05 | ||
Enamine | EN300-314035-1g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 1g |
$1414.0 | 2023-09-05 | ||
Enamine | EN300-314035-10.0g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 10.0g |
$4664.0 | 2023-02-26 | ||
Enamine | EN300-314035-2.5g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 2.5g |
$2928.0 | 2023-09-05 | ||
Enamine | EN300-314035-1.0g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 1.0g |
$1414.0 | 2023-02-26 | ||
Enamine | EN300-314035-5.0g |
[1,3]oxazolo[5,4-c]pyridine |
273-54-1 | 5.0g |
$3709.0 | 2023-02-26 |
1,3oxazolo5,4-cpyridineに関する追加情報
1,3-Oxazolo[5,4-c]pyridine (CAS No: 273-54-1)
The compound 1,3-Oxazolo[5,4-c]pyridine (CAS No: 273-54-1) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique fused ring system, which consists of an oxazole ring fused to a pyridine ring. The oxazole moiety contributes to the compound's electronic properties, while the pyridine ring provides aromatic stability and potential for further functionalization.
Recent studies have highlighted the versatility of 1,3-Oxazolo[5,4-c]pyridine in various applications. For instance, researchers have explored its use as a building block in the synthesis of advanced materials, such as organic semiconductors and coordination polymers. The compound's ability to act as a π-conjugated system makes it an ideal candidate for applications in optoelectronics. In particular, its electronic properties have been leveraged in the development of light-emitting diodes (LEDs) and photovoltaic devices.
One of the most promising areas of research involving 1,3-Oxazolo[5,4-c]pyridine is its role in drug discovery. The compound's structure has been found to exhibit potential bioactivity against various enzymes and receptors. For example, recent studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. This has opened up new avenues for exploring its use in the development of targeted therapies.
The synthesis of 1,3-Oxazolo[5,4-c]pyridine has also been a topic of interest among chemists. Traditional methods involve multi-step reactions with high-energy intermediates; however, recent advancements have introduced more efficient and environmentally friendly approaches. For instance, researchers have developed catalytic methods that utilize transition metal catalysts to facilitate the formation of the fused ring system with higher yields and selectivity.
In terms of structural characterization, 1,3-Oxazolo[5,4-c]pyridine has been extensively studied using advanced spectroscopic techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into its molecular geometry and electronic structure. The compound's planar geometry and conjugated π-system contribute to its high stability and reactivity under various conditions.
Another area where 1,3-Oxazolo[5,4-c]pyridine has shown potential is in the field of supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it a valuable component in self-assembled structures. Recent research has explored its use in constructing supramolecular polymers and gels with tunable properties.
Looking ahead, the continued exploration of 1,3-Oxazolo[5,4-c]pyridine is expected to yield further breakthroughs in both academic and industrial settings. Its unique combination of structural features and electronic properties positions it as a key player in the development of next-generation materials and pharmaceuticals.
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